

A Technical Guide to Trisyl Azide: Applications in Asymmetric Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,6-Triisopropylbenzenesulfonyl azide*

Cat. No.: B057851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of trisyl azide (**2,4,6-triisopropylbenzenesulfonyl azide**), a versatile and efficient reagent in modern organic synthesis. We detail its fundamental properties, with a focus on its application in the diastereoselective synthesis of α -azido carbonyl compounds, which are valuable precursors to unnatural α -amino acids. Furthermore, this guide explores its utility in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a cornerstone of drug discovery and development. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this reagent in their work.

Core Properties of Trisyl Azide

Trisyl azide, also known as **2,4,6-triisopropylbenzenesulfonyl azide**, is an organic sulfonyl azide widely employed as a diazo-transfer agent and a source of the azide moiety.^[1] Its sterically hindered aromatic ring contributes to its relative stability compared to other smaller sulfonyl azides.^[2]

Property	Value	Reference
CAS Number	36982-84-0	[1]
Molecular Formula	C ₁₅ H ₂₃ N ₃ O ₂ S	[1]
Molecular Weight	309.43 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	39-44 °C	[1]

Asymmetric Synthesis of α -Amino Acid Precursors

A primary application of trisyl azide is in the electrophilic azidation of enolates to introduce an azide group at the α -position of a carbonyl compound.[\[1\]](#) This methodology is particularly powerful when combined with chiral auxiliaries, such as Evans oxazolidinones, to achieve high levels of diastereoselectivity. The resulting α -azido products can be readily converted to chiral α -amino acids.

Experimental Protocol: Diastereoselective Azidation of an N-Acyloxazolidinone

This protocol describes a general procedure for the azidation of a chiral N-acyloxazolidinone using trisyl azide.

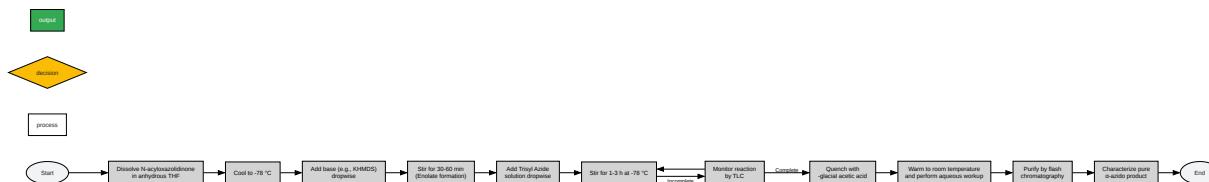
Materials:

- Chiral N-acyloxazolidinone
- Trisyl azide (**2,4,6-triisopropylbenzenesulfonyl azide**)
- Anhydrous Tetrahydrofuran (THF)
- Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS))
- Glacial Acetic Acid

- Standard workup and purification reagents (e.g., saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography).

Procedure:

- Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of the base (e.g., KHMDS, 1.1 equiv) in THF is added dropwise over several minutes. The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
- Azidation: A solution of trisyl azide (1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, the reaction is quenched by the addition of glacial acetic acid (1.5 equiv) at -78 °C. The reaction mixture is allowed to warm to room temperature.
- Workup: The reaction mixture is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α -azido N-acyloxazolidinone.


Representative Quantitative Data

The following table presents typical yields and diastereoselectivities for the azidation of various N-acyloxazolidinones with trisyl azide.

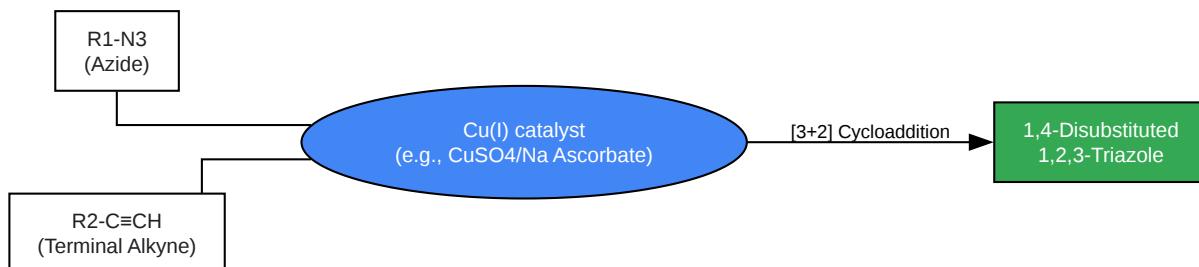
N-Acyl Group	Base	Diastereomeric Ratio (d.r.)	Yield (%)
Propionyl	KHMDS	>98:2	85
Phenylacetyl	NaHMDS	95:5	90
Isovaleryl	KHMDS	>98:2	88

Data are representative and may vary based on specific substrates and reaction conditions.

Experimental Workflow for Asymmetric Azidation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the diastereoselective azidation of N-acyloxazolidinones.


Application in Click Chemistry

Trisyl azide can serve as a precursor for the in-situ generation of smaller, more reactive azides, or can be used to introduce the azide functionality onto a molecule for subsequent

cycloaddition reactions. The azide group is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".^{[3][4][5]} This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it a powerful tool for bioconjugation, drug discovery, and materials science.^[6]

General Reaction Scheme

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.^[6]

[Click to download full resolution via product page](#)

Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety and Handling

Trisyl azide, like other organic azides, is an energetic compound and should be handled with caution. It is sensitive to heat, shock, and friction. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. It is recommended to store trisyl azide at refrigerated temperatures and away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Trisyl azide is a valuable reagent for the modern synthetic chemist, offering a reliable method for the introduction of the azide functionality. Its application in the diastereoselective synthesis of α -amino acid precursors provides access to a wide range of non-proteinogenic amino acids for peptide and drug design. Furthermore, its role in click chemistry underscores its importance

in the development of bioconjugates and functional materials. The experimental protocols and data presented in this guide are intended to facilitate the successful application of trisyl azide in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Triisopropylbenzenesulfonyl azide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Trisyl Azide: Applications in Asymmetric Synthesis and Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057851#trisyl-azide-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com